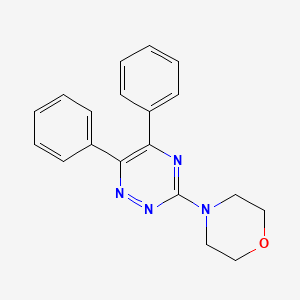
4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,6-diphenyl-1,2,4-triazin-3-yl)morpholine is a tertiary amino compound and a dialkylarylamine.
Scientific Research Applications
Chemical Reactions and Synthesis
4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine and related derivatives have been extensively studied in various chemical reactions. For instance, the behavior of some derivatives of 1,2,4-triazines, including reactions with alkylmagnesium halides and in the Mannich reaction, has been explored (Mustafa, Mansour, & Zaher, 1970). Additionally, the reaction of certain triazine derivatives with morpholine under solvent-free conditions, which involves both aza-Diels–Alder reaction and decyanation, has been investigated (Kopchuk et al., 2017).
Radioactive Waste Management
In the field of radioactive waste management, specific derivatives of triazine, such as 5-bromo-2,9-bis(5,6-diphenyl-1,2,4-triazin-3-yl)-1,10-phenanthroline, have been synthesized and evaluated for their efficiency in removing major radionuclides like Cs+, Sr2+, and Co2+ from aqueous solutions (Jang, Harwood, & Lee, 2019).
Antimicrobial and Antifungal Properties
Several studies have focused on the antimicrobial and antifungal properties of triazine derivatives. For instance, the antimicrobial and antifungal activities of novel 1,2,4-triazole derivatives synthesized from morpholine have been assessed, showing potential efficacy against certain bacterial and fungal strains (Bektaş et al., 2007). In addition, compounds like 2-[(1,3-diphenyl-1H-1,2,4-triazol-5-yl) dinitromethyl]-5,6,8,8a-tetrahydro-[1,2,4] oxadiazol[3,2-c][1,4] oxazine, related to the triazine structure, have shown bacteriostatic and fungistatic activity against various strains, including Staphylococcus aureus and E. coli (Tyrkov et al., 2022).
Material Sciences
In material sciences, triazine derivatives have been used in the development of new materials. For instance, derivatives of 2,4-dimethoxy-1,3,5-triazine, including 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine, have been investigated for their crystal structure, which could have implications in material design (Fridman, Kapon, & Kaftory, 2003).
Biochemistry and Molecular Studies
In the field of biochemistry and molecular studies, triazine derivatives have been used to study DNA interactions. For example, the DNA-binding properties of ruthenium(II) complexes containing asymmetric ligands, including 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-1,10-phenanthroline, have been analyzed to understand the binding affinity of these complexes to DNA (Hong et al., 2004).
properties
Product Name |
4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine |
|---|---|
Molecular Formula |
C19H18N4O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-(5,6-diphenyl-1,2,4-triazin-3-yl)morpholine |
InChI |
InChI=1S/C19H18N4O/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)21-22-19(20-17)23-11-13-24-14-12-23/h1-10H,11-14H2 |
InChI Key |
XAYFWWVZSYKDIS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



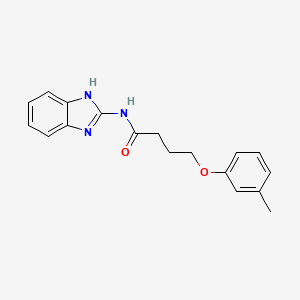
![2-[(3-Pyridinylamino)methylidene]propanedinitrile](/img/structure/B1222489.png)
![2-[[3-[(4-fluorophenyl)methyl]-4-oxo-2-quinazolinyl]thio]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B1222490.png)
![2-[4-[(1-Phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole](/img/structure/B1222492.png)
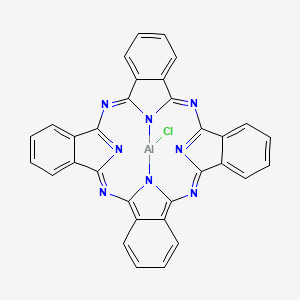
![2,3-dichloro-N'-[4-(trifluoromethyl)-2-pyrimidinyl]benzenesulfonohydrazide](/img/structure/B1222494.png)
![12-Chloro-4-ethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene](/img/structure/B1222496.png)
![4,5-Dimethoxy-2-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B1222498.png)
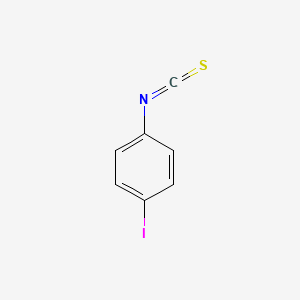
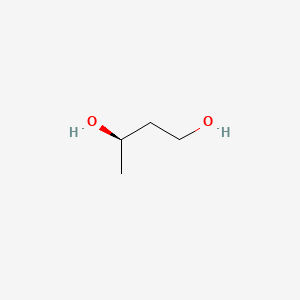
![(E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide](/img/structure/B1222503.png)
![1-(2-Furanylmethyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1222506.png)
![4-[1-(4-fluorophenyl)ethyl]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B1222507.png)
![2-Chloro-5-{5-[2-cyano-2-(4-methoxy-phenylcarbamoyl)-vinyl]-furan-2-yl}-benzoic acid](/img/structure/B1222510.png)